ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate
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Overview
Description
Ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, an imidazo-thiazole ring, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-thiazole core, followed by the introduction of the fluorophenyl group and the benzoate ester. Common reagents used in these reactions include thionyl chloride, ethyl benzoate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the fluorophenyl ring.
Scientific Research Applications
Ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the imidazo-thiazole ring are key structural features that enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
Ethyl 4-[(7aR)-3-(4-methylphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate: The presence of a methyl group instead of a fluorophenyl group can also influence the compound’s reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C20H17FN2O3S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 4-[(7aR)-3-(4-fluorophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate |
InChI |
InChI=1S/C20H17FN2O3S2/c1-2-26-19(25)13-5-9-15(10-6-13)22-17(24)16-11-28-18(23(16)20(22)27)12-3-7-14(21)8-4-12/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1 |
InChI Key |
ALDIUEDGGIFVCY-ATNAJCNCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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